molecular formula C34H51NO2 B4305281 2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]

2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]

Cat. No. B4305281
M. Wt: 505.8 g/mol
InChI Key: CBRYBMOQMOCFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol], also known as IBMP, is a chemical compound with potential applications in scientific research. IBMP is a bisphenol derivative that has been synthesized and studied for its biological and pharmacological properties. In

Scientific Research Applications

2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] has been studied for its potential applications in various fields of scientific research, including pharmacology, biochemistry, and neuroscience. 2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] has been shown to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] has also been studied for its potential anti-inflammatory and anticancer properties, as well as its ability to modulate the immune system.

Mechanism of Action

The mechanism of action of 2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in cells. 2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] has also been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects
2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. 2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] has been shown to protect against oxidative stress and neurotoxicity, as well as to improve cognitive function in animal models of Alzheimer's disease. 2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] has also been shown to reduce inflammation and tumor growth in animal models of cancer. Additionally, 2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] has been shown to modulate the immune system, potentially making it a useful tool for studying immune responses in vitro and in vivo.

Advantages and Limitations for Lab Experiments

2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] has several advantages as a compound for scientific research. It is readily available and can be synthesized in high purity and yield. It has been shown to have a variety of biological and pharmacological properties, making it a versatile tool for studying various cellular and molecular processes. However, 2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Additionally, 2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on 2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]. One area of interest is the development of 2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]-based therapies for neurodegenerative diseases and cancer. Another area of interest is the study of 2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]'s effects on the immune system and its potential applications in immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of 2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] and its effects on various cellular and molecular pathways. Overall, 2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] is a promising compound for scientific research with many potential applications in various fields of study.

properties

IUPAC Name

2-[[[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)phenyl]methyl-(2-methylpropyl)amino]methyl]-4-methyl-6-(1-methylcyclohexyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H51NO2/c1-24(2)21-35(22-27-17-25(3)19-29(31(27)36)33(5)13-9-7-10-14-33)23-28-18-26(4)20-30(32(28)37)34(6)15-11-8-12-16-34/h17-20,24,36-37H,7-16,21-23H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRYBMOQMOCFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)CN(CC3=C(C(=CC(=C3)C)C4(CCCCC4)C)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-{[(2-Methylpropyl)imino]dimethanediyl}bis[4-methyl-6-(1-methylcyclohexyl)phenol]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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